molecular formula C15H11BrN2O B11953714 (3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone CAS No. 269075-77-6

(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone

Cat. No.: B11953714
CAS No.: 269075-77-6
M. Wt: 315.16 g/mol
InChI Key: AJGGGFYOHQZENL-UHFFFAOYSA-N
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Description

(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone is a chemical compound with the molecular formula C15H11BrN2O and a molecular weight of 315.172 g/mol . This compound is characterized by the presence of an indole ring substituted with an amino group at the 3-position and a bromophenyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone typically involves the reaction of 3-aminoindole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-1-benzothien-2-yl)(4-bromophenyl)methanone
  • (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone
  • (3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone

Uniqueness

(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

CAS No.

269075-77-6

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

(3-amino-1H-indol-2-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C15H11BrN2O/c16-10-7-5-9(6-8-10)15(19)14-13(17)11-3-1-2-4-12(11)18-14/h1-8,18H,17H2

InChI Key

AJGGGFYOHQZENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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